molecular formula C9H4Cl2N4 B1607864 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile CAS No. 3780-83-4

2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile

Cat. No.: B1607864
CAS No.: 3780-83-4
M. Wt: 239.06 g/mol
InChI Key: PMBDYEGXPRAQBK-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydrazono group attached to a malononitrile moiety, with two chlorine atoms substituted on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often in an ethanol solvent, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-6-1-7(11)3-8(2-6)14-15-9(4-12)5-13/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBDYEGXPRAQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371098
Record name (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-83-4
Record name (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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